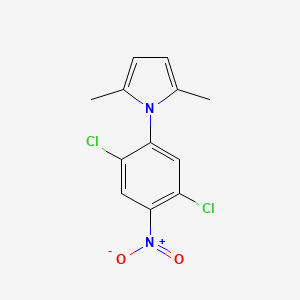

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative contains additional functional groups, including nitro and chloro substituents, which can significantly alter its chemical and physical properties. Pyrrole derivatives are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using the Paal-Knorr method, which is a well-known procedure for synthesizing pyrroles . Another example is the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, which involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde and includes reactions such as nitro-aldol condensation and reductive cyclization . These methods highlight the versatility and adaptability of pyrrole chemistry for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using various techniques, including X-ray crystallography. For example, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole has been elucidated, revealing that the pyrrole and phenyl rings are mainly planar and that the nitro group slightly twists out of the phenyl plane . Such structural insights are crucial for understanding the reactivity and interactions of these molecules.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions, which can be influenced by the substituents on the pyrrole ring. The presence of electron-withdrawing groups, such as nitro and chloro substituents, can affect the acid/base characteristics and the kinetic and thermodynamic parameters of polymerization reactions . Additionally, the reactivity of these compounds can be explored through various transformations, as demonstrated by the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure and substituents. Thermochemical and thermodynamic properties, such as enthalpies of formation and sublimation, can be measured using calorimetric and effusion techniques, and compared with high-level ab initio molecular orbital calculations . These properties are essential for the practical application of these compounds in various industries. Additionally, electrochromic properties of related copolymers based on pyrrole derivatives have been studied, showing potential for applications in electrochromic devices .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The synthesis and crystal structure of related pyrrole compounds have been extensively studied. For instance, Zhuang Hong (2000) focused on the synthesis of dimethyl 3,4 diacetyl 1 nitrophenyl pyrrol and its crystal structure analysis, highlighting the importance of these compounds in understanding molecular structures and interactions (Hong, 2000).

Thermochemical and Thermodynamic Properties

- Research by M. A. V. R. da Silva and A. F. L. Santos (2010) explored the thermochemical and thermodynamic properties of similar compounds, providing insights into their stability and reactivity (da Silva & Santos, 2010).

Conducting Polymers and Electrochromic Devices

- Serhat Variş et al. (2006) synthesized a mixture of isomers related to 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, exploring their application in creating soluble polymers for electrochromic devices (Variş et al., 2006).

Luminescent Polymers

- Kai A. I. Zhang and B. Tieke (2008) investigated polymers containing pyrrolopyrrole units, which are structurally similar to the compound , highlighting their potential use in optoelectronics due to their strong fluorescence and solubility in common solvents (Zhang & Tieke, 2008).

Electron Transfer Properties

- The study by Alexander Hildebrandt et al. (2011) on diferrocenyl-1-phenyl-1H-pyrrole compounds revealed significant insights into electron transfer processes, which could be relevant for similar nitrophenyl pyrrole derivatives (Hildebrandt et al., 2011).

Chemical Reactivity and Synthesis

- Various studies have focused on the synthesis and characterization of pyrrole derivatives, exploring their chemical reactivity and potential applications in diverse fields like corrosion inhibition and pharmaceuticals (Yavari et al., 2005), (Louroubi et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHGSKCNJTXMGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383494 |

Source

|

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302901-02-6 |

Source

|

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)